molecular formula C6H14O4S B12095798 Cyclobutanemethanol, methanesulfonate CAS No. 63659-30-3

Cyclobutanemethanol, methanesulfonate

Cat. No.: B12095798
CAS No.: 63659-30-3
M. Wt: 182.24 g/mol
InChI Key: SZPMELKYSCOOGZ-UHFFFAOYSA-N
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Description

Cyclobutanemethanol, methanesulfonate is a compound that combines the structural features of cyclobutanemethanol and methanesulfonic acid Cyclobutanemethanol is a four-membered ring alcohol, while methanesulfonic acid is a strong acid commonly used in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutanemethanol, methanesulfonate can be synthesized through the esterification of cyclobutanemethanol with methanesulfonic acid. The reaction typically involves the use of a dehydrating agent, such as thionyl chloride or phosphorus pentachloride, to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanemethanol, methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The alcohol group in cyclobutanemethanol can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The ester bond can be reduced to yield cyclobutanemethanol and methanesulfonic acid.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Cyclobutanone, cyclobutanecarboxylic acid.

    Reduction: Cyclobutanemethanol, methanesulfonic acid.

    Substitution: Various cyclobutanemethanol derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclobutanemeth

Properties

CAS No.

63659-30-3

Molecular Formula

C6H14O4S

Molecular Weight

182.24 g/mol

IUPAC Name

cyclobutylmethanol;methanesulfonic acid

InChI

InChI=1S/C5H10O.CH4O3S/c6-4-5-2-1-3-5;1-5(2,3)4/h5-6H,1-4H2;1H3,(H,2,3,4)

InChI Key

SZPMELKYSCOOGZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1CC(C1)CO

Origin of Product

United States

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